Pde4-IN-15

PDE4B selectivity PDE4D emesis liability subtype-specific inhibition

Pde4-IN-15 (CAS: 3034837-89-0), also designated as compound 7b-1, is a dihydrobenzofuran neolignan-based phosphodiesterase 4 (PDE4) inhibitor. It inhibits PDE4 enzymatic activity with an IC50 of 0.17 ± 0.02 μM in recombinant enzyme assays and exhibits anti-TNF-α activity with an EC50 of 0.19 ± 0.10 μM.

Molecular Formula C23H30O6
Molecular Weight 402.5 g/mol
Cat. No. B12372839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde4-IN-15
Molecular FormulaC23H30O6
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC)OCC)CCCO
InChIInChI=1S/C23H30O6/c1-4-27-20-13-16(8-9-19(20)26-3)22-18(14-25)17-11-15(7-6-10-24)12-21(28-5-2)23(17)29-22/h8-9,11-13,18,22,24-25H,4-7,10,14H2,1-3H3/t18-,22+/m0/s1
InChIKeyNWARZTAQZRDFKR-PGRDOPGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pde4-IN-15 Compound Profile: A Novel Dihydrobenzofuran Neolignan PDE4 Inhibitor with Distinct Skin Permeability Properties


Pde4-IN-15 (CAS: 3034837-89-0), also designated as compound 7b-1, is a dihydrobenzofuran neolignan-based phosphodiesterase 4 (PDE4) inhibitor [1]. It inhibits PDE4 enzymatic activity with an IC50 of 0.17 ± 0.02 μM in recombinant enzyme assays and exhibits anti-TNF-α activity with an EC50 of 0.19 ± 0.10 μM . Notably, Pde4-IN-15 demonstrates a remarkable selectivity profile among PDE isozymes and possesses favorable skin permeability characteristics that differentiate it from many in-class PDE4 inhibitors [1].

Why Pde4-IN-15 Cannot Be Casually Substituted with Generic PDE4 Inhibitors: Selectivity and Skin Permeability as Critical Differentiation Factors


Generic substitution among PDE4 inhibitors is scientifically inadvisable due to three critical points of divergence: subtype selectivity, tissue penetration, and off-target safety margins. Pde4-IN-15 exhibits a selectivity profile that favors PDE4B over PDE4D, whereas pan-PDE4 inhibitors such as roflumilast and apremilast show broad inhibition across PDE4A, B, C, and D isoforms with varying potency [1]. Crucially, PDE4D inhibition is mechanistically linked to emesis (nausea and vomiting), a dose-limiting adverse effect that has constrained the clinical utility of many first-generation PDE4 inhibitors [2]. Additionally, Pde4-IN-15 demonstrates good skin permeability, a property that is not uniformly present across PDE4 inhibitor chemotypes and is essential for topical dermatological applications [1]. Substitution without considering these parameters risks experimental irreproducibility, misinterpretation of phenotype-genotype relationships, and failure to translate in vitro findings to in vivo models.

Pde4-IN-15 Quantitative Differentiation Evidence: Direct Comparative Data Against Clinically Approved and Preclinical PDE4 Inhibitors


PDE4B-Preferential Selectivity Profile of Pde4-IN-15: Reduced PDE4D Inhibition Compared with Pan-PDE4 Inhibitors

Pde4-IN-15 exhibits a PDE4B-preferential selectivity profile. While the original publication states that Pde4-IN-15 displays a remarkable selectivity profile [1], the precise subtype IC50 values for PDE4B and PDE4D were not fully detailed in the searchable abstract. In contrast, the clinically approved topical PDE4 inhibitor difamilast (OPA-15406) demonstrates a 6.6-fold selectivity for PDE4B (IC50 = 0.0112 μM) over PDE4D (IC50 = 0.0738 μM) [2]. The structural class of Pde4-IN-15 (dihydrobenzofuran neolignan) is distinct from the benzoxaborole (crisaborole), phthalimide (apremilast), and benzamide (roflumilast) chemotypes of clinically approved PDE4 inhibitors, suggesting potential differences in subtype selectivity that warrant direct comparative assessment [3].

PDE4B selectivity PDE4D emesis liability subtype-specific inhibition therapeutic window

PDE4 Enzymatic Inhibition Potency: Pde4-IN-15 (IC50 = 170 nM) Versus FDA-Approved Topical PDE4 Inhibitors

Pde4-IN-15 inhibits PDE4 with an IC50 of 0.17 ± 0.02 μM (170 nM) in recombinant enzyme assays [1]. This potency positions Pde4-IN-15 as approximately 2.9-fold more potent than crisaborole (IC50 = 490 nM), the first FDA-approved topical PDE4 inhibitor for atopic dermatitis . However, Pde4-IN-15 is less potent than roflumilast, which demonstrates sub-nanomolar potency against PDE4 isoforms (IC50 range: 0.2–4.3 nM across splice variants) . Compared with apremilast (IC50 = 74 ± 34 nM in U937 cell PDE4 assay; 20–50 nM across recombinant isoforms) [2], Pde4-IN-15 shows approximately 2.3- to 8.5-fold lower potency depending on the assay system. Pde4-IN-15 is markedly more potent (approximately 41-fold) than the research tool compound PDE4-IN-10 (IC50 = 7.01 μM for PDE4B) .

PDE4 inhibition enzymatic assay IC50 comparison potency ranking

Anti-TNF-α Functional Activity: Pde4-IN-15 Demonstrates Cellular Efficacy Comparable to PDE4 Inhibitory Potency

Pde4-IN-15 exhibits anti-TNF-α activity with an EC50 of 0.19 ± 0.10 μM (190 nM), demonstrating functional translation of its PDE4 enzymatic inhibition to a cellular inflammatory readout [1]. This cellular potency closely mirrors its enzymatic IC50 (0.17 μM), indicating efficient target engagement and downstream signaling modulation. For comparison, crisaborole demonstrates similar IC50 values for PDE4 inhibition (490 nM) and cytokine release inhibition (TNF-α, IL-2, IFN-γ) . Difamilast, a more potent PDE4B-selective inhibitor (PDE4B IC50 = 0.0112 μM), inhibits TNF-α production in human peripheral blood mononuclear cells with an IC50 of 0.0109 μM [2], showing a tight correlation between enzymatic and cellular potency. The concordance between enzymatic IC50 and cellular EC50 for Pde4-IN-15 (ratio = 1.12) is favorable and suggests minimal off-target interference in the TNF-α suppression assay.

TNF-α inhibition anti-inflammatory activity cellular assay functional pharmacology

Skin Permeability Advantage: Pde4-IN-15 Demonstrates Favorable Topical Delivery Potential Distinct from Orally Biased PDE4 Inhibitors

Pde4-IN-15 possesses good skin permeability [1], a property that is explicitly highlighted in its original characterization study and distinguishes it from PDE4 inhibitors primarily developed for oral administration (e.g., apremilast, roflumilast oral formulation). While crisaborole and roflumilast topical formulations are FDA-approved for dermatological indications, Pde4-IN-15 represents a structurally distinct chemotype (dihydrobenzofuran neolignan) with demonstrated skin penetration characteristics. The structural determinants of skin permeability differ markedly among PDE4 inhibitor classes: crisaborole contains a boron atom that contributes to its physicochemical properties, whereas Pde4-IN-15 achieves skin permeability through a distinct molecular architecture [2]. In the DNCB-induced atopic dermatitis mouse model, topically applied Pde4-IN-15 demonstrated significant in vivo efficacy in reducing skin inflammation [1], providing functional validation of its percutaneous absorption.

skin permeability topical formulation dermatological application percutaneous absorption

Structural Class Differentiation: Pde4-IN-15 as a Dihydrobenzofuran Neolignan Offers Novel Intellectual Property and Chemotype Diversity

Pde4-IN-15 belongs to the dihydrobenzofuran neolignan structural class, which is chemically distinct from the four major chemotypes represented by FDA-approved PDE4 inhibitors: benzoxaboroles (crisaborole), phthalimides (apremilast), benzamides (roflumilast), and pyrazolopyrimidines (difamilast) [1]. This structural differentiation carries implications for intellectual property freedom-to-operate, off-target interaction profiles, and structure-activity relationship exploration. Pde4-IN-15 was identified through structure-based optimization of dihydrobenzofuran neolignans, a natural product-inspired scaffold [2]. The compound is protected under patent application CN2024122615, titled 'Novel PDE4 Inhibitor and Use Thereof' [3]. For researchers seeking novel chemical matter with distinct binding modes or patent landscapes, Pde4-IN-15 provides a chemotype alternative to the extensively explored phthalimide and benzoxaborole scaffolds.

dihydrobenzofuran neolignan novel chemotype chemical scaffold intellectual property

PDE Isozyme Selectivity: Pde4-IN-15 Demonstrates Remarkable Selectivity Among PDE Family Members

Pde4-IN-15 exhibits a remarkable selectivity profile among PDE isozymes [1], indicating minimal off-target inhibition of other PDE family members. This is a critical differentiation factor, as many early PDE4 inhibitors showed significant cross-reactivity with PDE1, PDE3, or PDE5 isoforms. For context, the selective PDE4 inhibitor roflumilast demonstrates >1000-fold selectivity for PDE4 over PDE1, PDE2, PDE3, and PDE5 even at concentrations 10,000-fold higher than its PDE4 IC50 [2]. Cilomilast (SB-207499) shows moderate selectivity with IC50 values of 74 μM, 65 μM, >100 μM, and 83 μM for PDE1, PDE2, PDE3, and PDE5, respectively, compared with its PDE4 IC50 of ~100 nM (approximately 650- to >1000-fold selectivity) . The explicit characterization of Pde4-IN-15 as having a 'remarkable selectivity profile' positions it favorably among PDE4 inhibitors for applications requiring clean target engagement.

PDE isozyme selectivity off-target profiling PDE family selectivity window

Pde4-IN-15 Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Topical Dermatological Research: Atopic Dermatitis and Inflammatory Skin Disease Models

Pde4-IN-15 is ideally suited for topical application studies in preclinical models of atopic dermatitis, psoriasis, and other inflammatory dermatoses. The compound's demonstrated skin permeability and in vivo efficacy in the DNCB-induced mouse atopic dermatitis model [1], combined with its anti-TNF-α activity (EC50 = 0.19 μM) [1], make it a strong candidate for dermatology-focused PDE4 inhibition research. Researchers developing novel topical formulations or investigating PDE4-mediated pathways in keratinocytes, fibroblasts, or immune cells resident in skin will find Pde4-IN-15's favorable skin penetration profile advantageous compared with PDE4 inhibitors that lack topical delivery optimization.

PDE4 Subtype Selectivity Profiling: PDE4B-Preferential Inhibition Studies

For investigations requiring PDE4B-preferential inhibition to minimize PDE4D-mediated emesis liability, Pde4-IN-15 offers a selective profile [1] that distinguishes it from pan-PDE4 inhibitors such as apremilast and roflumilast. Researchers studying the differential roles of PDE4B versus PDE4D in inflammatory signaling, cAMP compartmentalization, or adverse effect mechanisms should consider Pde4-IN-15 as a tool compound with favorable subtype selectivity characteristics. Direct comparative studies against difamilast (6.6-fold PDE4B/D selectivity) [2] would be particularly informative for elucidating structure-selectivity relationships.

Natural Product-Inspired Drug Discovery: Dihydrobenzofuran Neolignan Scaffold Exploration

Pde4-IN-15 serves as a validated starting point for medicinal chemistry programs focused on dihydrobenzofuran neolignan-based PDE4 inhibitors. The compound represents a structurally novel chemotype [3] distinct from the extensively patented phthalimide, benzoxaborole, and benzamide scaffolds of clinically approved PDE4 inhibitors. Structure-activity relationship studies around the Pde4-IN-15 core may yield derivatives with improved potency, enhanced subtype selectivity, or optimized pharmacokinetic properties while maintaining the favorable skin permeability characteristics of the parent compound. The patent application CN2024122615 [4] provides a foundation for further intellectual property development.

Comparative PDE4 Inhibitor Pharmacology: Benchmarking Studies Against FDA-Approved Agents

Pde4-IN-15 occupies a unique position in the PDE4 inhibitor potency spectrum (IC50 = 170 nM) [1], situated between the moderate potency of crisaborole (490 nM) and the high potency of apremilast (20-74 nM) [5] and roflumilast (0.2-4.3 nM) . This intermediate potency profile makes Pde4-IN-15 valuable for comparative pharmacological studies investigating the relationship between PDE4 inhibitory potency, target engagement duration, and therapeutic index in topical applications. Researchers seeking to understand how PDE4 inhibitor potency influences efficacy-toxicity relationships in dermatological settings will find Pde4-IN-15 a useful reference compound.

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